molecular formula C13H12N4S2 B11792473 2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine

2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine

Cat. No.: B11792473
M. Wt: 288.4 g/mol
InChI Key: DKQAEQOQITYOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine is a complex organic compound that belongs to the class of bithiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenyl with a bithiazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)propionic acid
  • 4-Aminophenylboronic acid pinacol ester

Uniqueness

2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine is unique due to its bithiazole moiety, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

5-[2-(3-aminophenyl)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H12N4S2/c1-7-11(19-13(15)16-7)10-6-18-12(17-10)8-3-2-4-9(14)5-8/h2-6H,14H2,1H3,(H2,15,16)

InChI Key

DKQAEQOQITYOOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.